molecular formula C16H18ClN3O4S B14788460 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide

Cat. No.: B14788460
M. Wt: 383.9 g/mol
InChI Key: ZVDDPXIWKBBCQE-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide is a chemical compound with a complex structure that includes an amino group, a chloro group, an ethoxy group, and a methylsulfonylbenzyl group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.

Scientific Research Applications

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide include other picolinamide derivatives with different substituents, such as:

  • 4-Amino-5-chloro-6-ethoxy-N-(4-(fluorobenzyl)picolinamide
  • 4-Amino-5-chloro-6-ethoxy-N-(4-(methoxybenzyl)picolinamide
  • 4-Amino-5-chloro-6-ethoxy-N-(4-(ethylsulfonyl)benzyl)picolinamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

4-amino-5-chloro-6-ethoxy-N-[(4-methylsulfonylphenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H18ClN3O4S/c1-3-24-16-14(17)12(18)8-13(20-16)15(21)19-9-10-4-6-11(7-5-10)25(2,22)23/h4-8H,3,9H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

ZVDDPXIWKBBCQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)C)N)Cl

Origin of Product

United States

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